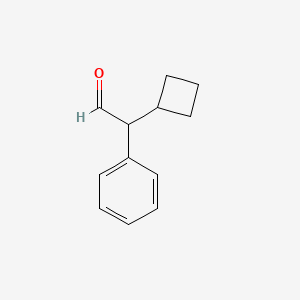

2-Cyclobutyl-2-phenylacetaldehyde

Description

Contextualization of Acetaldehydes in Modern Organic Synthesis

Acetaldehydes, and aldehydes in general, are cornerstone functional groups in the arsenal (B13267) of synthetic organic chemists. Their reactivity, characterized by the electrophilic nature of the carbonyl carbon, makes them versatile intermediates for a vast array of carbon-carbon bond-forming reactions. wikipedia.orgadventchembio.com These reactions include fundamental transformations such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, which are instrumental in the construction of complex molecular frameworks. wikipedia.org In contemporary organic synthesis, aldehydes serve as key building blocks for the production of a wide range of valuable products, from pharmaceuticals and agrochemicals to fragrances and polymers. adventchembio.comnih.gov The reactivity of the aldehyde group allows for its conversion into a multitude of other functional groups, further highlighting its importance as a synthetic linchpin. nih.gov

Significance of Sterically Hindered and Chiral Aldehydes in Chemical Transformations

The introduction of steric bulk and chirality at the alpha-position of an aldehyde, as seen in 2-Cyclobutyl-2-phenylacetaldehyde, imparts unique reactivity and stereochemical control. Sterically hindered aldehydes can influence the regioselectivity and stereoselectivity of reactions by dictating the trajectory of incoming nucleophiles. reddit.com This steric hindrance can be strategically exploited to favor the formation of a specific isomer in a chemical reaction, a crucial aspect in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Chiral aldehydes, in particular, are invaluable in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral product. thieme-connect.comrsc.org They can act as chiral building blocks or be employed in catalyst-controlled stereoselective transformations. nih.govnih.gov The field of chiral aldehyde catalysis has seen significant advancements, enabling the asymmetric functionalization of various molecules with high levels of enantioselectivity. thieme-connect.comacs.org This control over three-dimensional space at the molecular level is a testament to the sophistication of modern synthetic methods.

Overview of Research Trajectories for this compound

While extensive research on this compound is not widely documented in publicly available literature, its structure suggests several potential research trajectories. The presence of a quaternary carbon atom alpha to the aldehyde group, substituted with both a cyclobutyl and a phenyl group, makes it a sterically demanding substrate. Research could explore its utility in diastereoselective reactions, where the existing stereocenter could influence the formation of new stereocenters.

Furthermore, the synthesis of enantiomerically pure this compound would open avenues for its use as a chiral building block in the total synthesis of complex natural products or novel pharmaceutical agents. Investigations into its reactivity in various named reactions, particularly those that are sensitive to steric hindrance, could reveal novel synthetic methodologies. The development of efficient synthetic routes to this compound and its derivatives is a likely prerequisite for any in-depth investigation of its chemical behavior and potential applications.

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄O | sigmaaldrich.com |

| InChI Key | HRGRELLHQVYOLA-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

| CAS Number | 123078-48-8 | cymitquimica.comsigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Properties

IUPAC Name |

2-cyclobutyl-2-phenylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9,11-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGRELLHQVYOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123078-48-8 | |

| Record name | 2-cyclobutyl-2-phenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Cyclobutyl 2 Phenylacetaldehyde

Green Chemistry Principles in Scalable Synthesis

The industrial-scale synthesis of 2-Cyclobutyl-2-phenylacetaldehyde presents a set of challenges that can be effectively addressed through the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. A promising and green approach for the synthesis of this compound is through the C-alkylation of an active methylene (B1212753) compound, specifically phenylacetaldehyde (B1677652), utilizing phase-transfer catalysis (PTC). mdpi.com

This method is particularly advantageous as it can be conducted under solvent-free or greener solvent conditions, thereby reducing the reliance on volatile organic compounds (VOCs). mdpi.com The core of this synthetic strategy involves the reaction of phenylacetaldehyde with a suitable cyclobutylating agent, such as cyclobutyl bromide, in the presence of a phase-transfer catalyst and a base.

Phase-transfer catalysis is instrumental in facilitating the reaction between reactants that are in different phases, typically a solid or aqueous phase and an organic phase. wikipedia.org In the context of synthesizing this compound, the phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the deprotonated phenylacetaldehyde (enolate) from the aqueous or solid phase to the organic phase where it can react with the cyclobutyl halide. mdpi.comwikipedia.org This catalytic cycle enhances reaction rates and allows for the use of milder reaction conditions and less hazardous, inexpensive bases like potassium carbonate or sodium hydroxide (B78521). mdpi.comphasetransfercatalysis.com

The selection of the phase-transfer catalyst is crucial for optimizing the reaction. Quaternary ammonium salts are widely used due to their efficiency and commercial availability. wikipedia.orgnih.gov The structure of the catalyst, including the nature of the alkyl groups attached to the nitrogen atom, can influence its catalytic activity. core.ac.uk

Table 1: Key Components in the Green Synthesis of this compound via Phase-Transfer Catalysis

| Component | Role | Examples | Green Chemistry Advantage |

| Starting Material | Source of the phenylacetyl group | Phenylacetaldehyde | Readily available precursor. |

| Alkylating Agent | Source of the cyclobutyl group | Cyclobutyl bromide | Efficiently introduces the cyclobutyl moiety. |

| Phase-Transfer Catalyst | Facilitates inter-phase reaction | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Enables use of inorganic bases and greener solvents, reduces reaction time. mdpi.comwikipedia.org |

| Base | Deprotonates the active methylene group | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | Less hazardous and more cost-effective than strong organic bases. mdpi.comphasetransfercatalysis.com |

| Solvent | Reaction medium | Toluene, Anisole, or Solvent-free | Reduces or eliminates the use of volatile organic compounds. mdpi.comacs.org |

Table 2: Illustrative Reaction Parameters for the Alkylation of Active Methylene Compounds under Phase-Transfer Catalysis

| Parameter | Condition | Rationale and Green Implication |

| Temperature | 25-100 °C | Milder temperatures reduce energy consumption and minimize side reactions. phasetransfercatalysis.com |

| Reaction Time | 1-12 hours | Efficient catalysis can lead to shorter reaction times, increasing throughput. phasetransfercatalysis.com |

| Catalyst Loading | 1-10 mol% | Low catalyst loading minimizes waste and cost. phasetransfer.com |

| Stirring Speed | 300-500 rpm | Adequate mixing is crucial for efficient mass transfer between phases. |

| Work-up | Simple filtration and extraction | Avoids complex purification steps like chromatography, reducing solvent use. |

Furthermore, the atom economy of this synthetic route is inherently high, as the majority of the atoms from the reactants are incorporated into the final product. This contrasts with many traditional synthetic methods that generate significant amounts of byproducts. The use of catalytic amounts of the phase-transfer agent and the potential for catalyst recycling further enhance the sustainability of this process. ijprt.org

Mechanistic Investigations of Reactions Involving 2 Cyclobutyl 2 Phenylacetaldehyde

Nucleophilic and Electrophilic Reactivity of the Aldehyde Carbonyl

The reactivity of 2-cyclobutyl-2-phenylacetaldehyde is dominated by the chemistry of its aldehyde functional group. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgrsc.org Conversely, the α-position can exhibit nucleophilic character upon deprotonation or, more commonly, through the formation of enamine or enolate intermediates.

In general, aldehydes are more reactive electrophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. libretexts.orglibretexts.org However, the presence of two substituents at the α-carbon in this compound—a cyclobutyl group and a phenyl group—introduces significant steric congestion around the carbonyl carbon. This steric hindrance can decrease the rate of nucleophilic attack compared to less substituted aldehydes. The electrophilicity of the carbonyl carbon can be enhanced by Lewis acid catalysis, where the Lewis acid coordinates to the carbonyl oxygen.

While the carbonyl carbon is the primary electrophilic site, the molecule can also act as a nucleophile. The formation of an enolate by deprotonation of the aldehydic proton is generally not favored. A more common strategy to unlock the nucleophilic potential of the α-carbon is through the formation of enamine intermediates, which are powerful nucleophiles used extensively in organocatalysis. libretexts.org

Enamine Intermediates and their Reactivity

Enamine catalysis is a cornerstone of modern organic synthesis for the functionalization of carbonyl compounds. acs.org In this process, a chiral secondary amine, such as a proline derivative, reacts reversibly with the aldehyde to form an enamine intermediate. acs.orgyoutube.com This conversion transforms the electrophilic aldehyde into a nucleophilic enamine. The reactivity of the enamine is similar to that of an enolate but under milder, neutral conditions. libretexts.org

The formation of the enamine from this compound would proceed through an initial iminium ion, which increases the acidity of the α-proton, facilitating its removal to form the enamine. acs.org For α,α-disubstituted aldehydes like the title compound, the steric hindrance around the carbonyl can be significant. In such cases, primary amine catalysts, often used in bifunctional systems with a thiourea (B124793) or acid group, have been shown to be particularly effective. mdpi.com

Once formed, the enamine of this compound is a potent nucleophile at the α-carbon. It can participate in a variety of reactions, including alkylations, conjugate additions, and cycloadditions. libretexts.orgyoutube.com For example, enamines can undergo SN2 reactions with reactive alkyl halides or participate in Michael additions to electron-deficient olefins like nitroalkenes. libretexts.orgnih.gov The use of a chiral amine catalyst allows for these reactions to be performed enantioselectively, transferring the chirality of the catalyst to the product.

Table 1: Representative Organocatalysts for Enamine Formation

| Catalyst Type | Example Catalyst | Substrate Class |

|---|---|---|

| Secondary Amine | (S)-Proline | Aldehydes, Ketones |

| Secondary Amine | Diphenylprolinol silyl (B83357) ether | Aldehydes |

| Primary Amine/Thiourea | Jacobsen's Catalyst | α,α-Disubstituted Aldehydes |

| Diamine | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | α,α-Dialkylaldehydes |

Cycloaddition Reactions (e.g., [2+2], [4+2]) and Their Mechanistic Details

Enamine intermediates derived from aldehydes are valuable partners in cycloaddition reactions, providing access to complex cyclic structures. The increased energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine compared to the corresponding enol or enolate makes it a highly reactive component in these transformations.

[4+2] Cycloadditions: The enamine of this compound can function as a diene equivalent in Diels-Alder type reactions. More commonly, α,β-unsaturated aldehydes can be converted into dienamines (by reaction with a secondary amine), which then act as the four-electron component in [4+2] cycloadditions with various dienophiles. nih.gov A differentiating catalysis approach can even be used where the same aminocatalyst activates both an α,β-unsaturated aldehyde (as the dienophile via iminium ion formation) and a heteroaromatic aldehyde (as the diene via dienamine formation). nih.gov The enamine derived from this compound itself could potentially react as the two-electron component with a suitable diene.

[2+2] Cycloadditions: These reactions offer a direct route to cyclobutane (B1203170) rings. acs.org The enamine formed from this compound can react with electron-deficient alkenes, such as nitroolefins or vinyl sulfones, to yield cyclobutane products. The mechanism is often stepwise, proceeding through a zwitterionic intermediate. The stereochemical outcome of these reactions is highly dependent on the geometry of the enamine and the nature of the catalyst and reactants. Organocatalytic formal [2+2] cycloadditions have been developed that proceed through a tandem iminium-enamine activation of enals, leading to functionalized cyclobutanes with high stereocontrol. acs.org

Stereochemical Control and Diastereoselectivity in Transformations

Controlling the stereochemical outcome of reactions involving this compound is crucial, as new stereocenters are often formed. The existing quaternary stereocenter at the α-position can influence the diastereoselectivity of reactions at the carbonyl carbon or other parts of the molecule.

When a nucleophile adds to the carbonyl group of this compound, a new stereocenter is created at the carbonyl carbon. The facial selectivity of this addition (i.e., which face of the planar carbonyl group is attacked) determines the configuration of the resulting alcohol. This selectivity is governed by the steric and electronic properties of the substituents at the α-carbon. According to Cram's rule and its refinements like the Felkin-Anh model, the nucleophile will preferentially attack from the side opposite the largest group to minimize steric hindrance in the transition state. In this case, the relative sizes of the phenyl and cyclobutyl groups would direct the incoming nucleophile.

In reactions where the aldehyde is converted to a nucleophilic enamine, the chiral amine catalyst is the primary source of stereocontrol. acs.org For α,α-disubstituted aldehydes, bifunctional catalysts that can engage both the enamine and the electrophile in a highly organized transition state are often required to achieve high diastereoselectivity and enantioselectivity. mdpi.com For instance, the Michael addition of enamines derived from α,α-disubstituted aldehydes to nitroalkenes has been achieved with high diastereoselectivity and enantioselectivity using chiral primary amine-thiourea catalysts. mdpi.com

Transition State Analysis in Stereoselective Processes

Understanding the three-dimensional structure of the transition state is key to rationalizing and predicting stereochemical outcomes. For nucleophilic additions to the carbonyl group, several models are used.

Felkin-Anh Model: This model predicts the diastereoselectivity of nucleophilic attack on aldehydes with an adjacent stereocenter. It posits a staggered conformation for the transition state where the largest group (L) is positioned anti-periplanar to the incoming nucleophile. The nucleophile then attacks along the Bürgi-Dunitz trajectory, avoiding steric clashes with the medium (M) and small (S) groups. For this compound, the phenyl group would likely be considered the 'L' group, guiding the nucleophile to the opposite face.

Zimmerman-Traxler Model: This model is particularly useful for explaining the stereoselectivity of aldol (B89426) reactions. It proposes a chair-like six-membered ring transition state involving the metal enolate and the aldehyde. libretexts.org The substituents on both the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, which determines the relative stereochemistry (syn or anti) of the aldol product. msu.edu While originally for metal enolates, similar principles apply to organocatalyzed aldol reactions proceeding through enamine intermediates, where hydrogen bonding can enforce a cyclic transition state. rsc.org

Computational studies using density functional theory (DFT) are powerful tools for analyzing these transition states. acs.org They allow for the calculation of the relative energies of different diastereomeric transition states, providing a quantitative prediction of the reaction's stereochemical outcome and identifying the key steric and electronic interactions responsible for the selectivity. acs.org

Catalytic Activation Mechanisms (e.g., Transition Metal, Organocatalysis)

Due to the steric hindrance at the α-position, reactions of this compound often require catalytic activation. Both organocatalysis and transition metal catalysis provide powerful methods for this purpose.

Organocatalysis: As discussed, aminocatalysis is a primary method for activating aldehydes. rsc.org It operates through two main activation modes:

Enamine Catalysis: The aldehyde is converted into a nucleophilic enamine, which attacks an electrophile. This is HOMO (Highest Occupied Molecular Orbital) raising activation. acs.org

Iminium Ion Catalysis: An α,β-unsaturated aldehyde reacts with the amine catalyst to form an iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde system, making it more susceptible to attack by a nucleophile at the β-position. nih.gov

For a saturated aldehyde like this compound, enamine catalysis is the relevant pathway for generating nucleophilic reactivity at the α-carbon. acs.org

Transition Metal Catalysis: Transition metals can activate aldehydes in several ways. acs.orgwikipedia.org

Lewis Acid Activation: A metal can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. wikipedia.org

C-H Activation/Arylation/Alkylation: Transition metals like palladium, nickel, or rhodium can catalyze the direct functionalization of the α-C-H bond. mdpi.comnih.govacs.org This typically involves the formation of a metal enolate intermediate, followed by coupling with an electrophile like an aryl or alkyl halide. mdpi.com For aldehydes with a quaternary α-carbon like this compound, this pathway is not possible. However, methods for the α-arylation of aldehydes to create such quaternary centers are well-established, often proceeding via a palladium-catalyzed reaction between an aldehyde and an aryl halide in the presence of a base. mdpi.com

Hydroacylation: This involves the addition of the aldehyde C-H bond across an unsaturated bond (alkene or alkyne). Rhodium(I) catalysts are often used for this transformation. acs.org

Table 2: Comparison of Catalytic Activation Strategies

| Strategy | Catalyst Type | Activation Mode | Typical Reaction |

|---|---|---|---|

| Organocatalysis | Chiral Amine | Enamine Formation (HOMO Raising) | Michael Addition, Alkylation |

| Organocatalysis | Chiral Amine | Iminium Ion Formation (LUMO Lowering) | Conjugate Addition to Enals |

| Transition Metal | Pd, Ni, Rh | C-H Activation / Enolate Formation | α-Arylation, α-Alkylation |

| Transition Metal | Rh(I) | Oxidative Addition of C-H bond | Hydroacylation |

| Transition Metal | Lewis Acidic Metals (e.g. Ti, Zn) | Carbonyl Coordination | Nucleophilic Addition |

Role of Ligand Design in Selectivity

In transition metal catalysis, the ligands coordinated to the metal center play a paramount role in controlling both the reactivity and selectivity of the transformation. The steric and electronic properties of the ligand can be finely tuned to achieve the desired outcome.

For reactions like the palladium-catalyzed α-arylation of aldehydes, bulky, electron-rich phosphine (B1218219) ligands are often crucial. mdpi.com The bulkiness of the ligand can promote the reductive elimination step that forms the C-C bond and can also influence the stereoselectivity in asymmetric variants by creating a specific chiral environment around the metal center. mdpi.com

In asymmetric catalysis, chiral ligands are used to induce enantioselectivity. The development of chiral phosphine, diamine, and other ligand classes has been instrumental. For example, in the palladium-catalyzed asymmetric α-allylation of branched aldehydes, a multicomponent system using a chiral amine, a palladium source, and a phosphoric acid co-catalyst was developed. nih.govorganic-chemistry.orgacs.org The chiral amine generates the enamine, while the palladium complex, bearing its own ligands (e.g., triphenylphosphine), activates the allylic alcohol. The interaction between all components in the transition state dictates the high enantioselectivity. nih.govorganic-chemistry.org The design of the ligand on the metal and the structure of the organocatalyst must be complementary to achieve high levels of stereocontrol.

Radical and Photochemical Transformations Inducing C-C Bond Cleavage and Formation

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies on the radical and photochemical transformations of This compound . Consequently, detailed mechanistic investigations, research findings, and corresponding data tables concerning C-C bond cleavage and formation for this particular compound are not available in published resources.

While general principles of radical chemistry and photochemistry of aldehydes and cyclobutane-containing molecules are well-established, no experimental data or computational studies have been specifically reported for this compound. The reactivity of aldehydes upon irradiation often involves Norrish Type I and Type II reactions, which lead to α-cleavage of the C-C bond adjacent to the carbonyl group or intramolecular hydrogen abstraction, respectively. rsc.orgrsc.org Similarly, radical reactions of aldehydes can be initiated by abstraction of the aldehydic hydrogen. acs.org Furthermore, the presence of a strained cyclobutane ring can influence reaction pathways, often leading to ring-opening reactions under radical or photochemical conditions. rsc.orgresearchgate.net

However, without specific studies on this compound, any discussion of its behavior in radical and photochemical reactions would be purely speculative and fall outside the scope of reporting established scientific findings. Therefore, no detailed research findings or data tables can be presented.

Theoretical and Computational Chemistry Studies on 2 Cyclobutyl 2 Phenylacetaldehyde

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule governs its reactivity. Computational methods like Density Functional Theory (DFT) are instrumental in mapping this electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.comwikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). A small energy gap between the HOMO and LUMO generally suggests higher reactivity. numberanalytics.com For 2-cyclobutyl-2-phenylacetaldehyde, an FMO analysis would identify the most likely sites for nucleophilic or electrophilic attack, offering predictions about its behavior in various chemical reactions. However, specific calculations of HOMO-LUMO energies for this compound are not documented in the available literature.

Conformational Analysis and Stereoisomer Energetics

The three-dimensional arrangement of atoms in this compound, which possesses a stereocenter at the alpha-carbon, gives rise to different stereoisomers and conformers. Conformational analysis examines the energy differences between these various spatial arrangements, which arise from rotation around single bonds. scribd.com Computational studies, such as those on substituted phenylacetaldehydes, can determine the relative stabilities of different rotamers and stereoisomers. msu.edu For this compound, this would involve calculating the energetic penalties associated with steric interactions between the bulky phenyl and cyclobutyl groups, as well as their orientation relative to the aldehyde functional group. Such an analysis would predict the most stable, and therefore most abundant, conformation of the molecule at equilibrium. At present, there are no specific computational studies detailing the stereoisomer energetics of this compound.

Reaction Pathway and Transition State Characterization (e.g., DFT Calculations)

DFT calculations are a powerful tool for mapping the energetic landscape of a chemical reaction. researchgate.net This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. researchgate.netacs.orgnumberanalytics.comacs.org Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). acs.orgnih.gov These models can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction's energy profile. For reactions of this compound, the choice of solvent could play a critical role, particularly in reactions involving charged intermediates. A comprehensive theoretical study would need to incorporate solvation effects to provide a realistic prediction of the reaction's behavior in a condensed phase. Currently, there are no published studies that specifically model the solvation effects on the reaction mechanisms of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. nih.govrsc.org These models are pivotal in theoretical and computational chemistry for predicting the reactivity of new or untested molecules, thereby guiding synthetic efforts and mechanistic studies. For this compound, a QSRR model would seek to quantify how variations in its molecular structure, or the structure of closely related analogs, influence its chemical reactivity.

The development of a QSRR model for this compound and its derivatives would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. Key classes of descriptors relevant to this scaffold would include:

Steric Descriptors: These quantify the bulk and shape of substituents. For the cyclobutyl group at the α-position, descriptors such as Taft's steric parameter (Es) or Charton's steric parameter (ν) would be crucial in modeling its influence on the accessibility of the aldehyde carbonyl group to incoming reagents.

Electronic Descriptors: These describe the electron-donating or electron-withdrawing nature of substituents. For the phenyl ring, the Hammett constants (σ) would be used to model the effect of different substituents on the electronic properties of the benzene (B151609) ring and, consequently, on the reactivity of the adjacent aldehyde. rsc.org

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a common descriptor for hydrophobicity, which can influence reaction rates, particularly in multiphase systems or in biological contexts. researchgate.netnih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these can include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and dipole moments. The LUMO energy of an aldehyde, for instance, can correlate with its susceptibility to nucleophilic attack.

A hypothetical QSRR study for a series of α-cyclobutyl-2-arylacetaldehydes might investigate their reactivity in a specific reaction, for example, the rate of oxidation to the corresponding carboxylic acid. The goal would be to derive an equation that predicts the reaction rate constant (k) based on a combination of these descriptors.

Detailed Research Findings

While specific QSRR studies exclusively focused on this compound are not prominent in published literature, we can extrapolate from general principles of aldehyde reactivity and QSRR modeling. A hypothetical study could be designed to understand the influence of substituents on the phenyl ring on a model reaction, such as a nucleophilic addition.

The general form of a QSRR equation derived from such a study might be:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett electronic parameter for the substituent on the phenyl ring.

Es is the Taft steric parameter for the α-substituent (held constant as cyclobutyl in this specific series).

logP is the hydrophobicity parameter.

c₀, c₁, c₂, c₃ are coefficients determined by multiple linear regression analysis. nih.gov

The following interactive table illustrates hypothetical data for a QSRR study on a series of para-substituted this compound analogs. The reactivity is represented by a relative rate constant for a model reaction.

| Compound | Substituent (X) | Hammett Constant (σp) | logP | Relative Reactivity (k_rel) |

| 1 | -H | 0.00 | 3.10 | 1.00 |

| 2 | -CH₃ | -0.17 | 3.55 | 0.65 |

| 3 | -OCH₃ | -0.27 | 3.05 | 0.48 |

| 4 | -Cl | 0.23 | 3.80 | 1.85 |

| 5 | -NO₂ | 0.78 | 3.00 | 8.50 |

From this hypothetical data, a positive coefficient for the Hammett constant (σp) would suggest that electron-withdrawing groups on the phenyl ring accelerate the reaction, likely by making the carbonyl carbon more electrophilic.

Another potential QSRR study could investigate the influence of the α-alicyclic ring size on the enolizability of α-alicyclyl-2-phenylacetaldehydes. The stability of the enol or enolate is a key factor in many aldehyde reactions, including aldol (B89426) condensations.

The following interactive table presents hypothetical quantum chemical data for such a study.

| Compound | α-Alicyclic Ring | Ring Strain Energy (kcal/mol) | Calculated Enol Stability (kcal/mol) | pKa (predicted) |

| 6 | Cyclopropyl | 27.5 | -5.2 | 16.5 |

| 7 | This compound | 26.5 | -4.1 | 17.2 |

| 8 | Cyclopentyl | 6.2 | -2.5 | 18.1 |

| 9 | Cyclohexyl | 0.0 | -1.8 | 18.8 |

This hypothetical data suggests a correlation where increasing ring strain and greater enol stability lead to a lower pKa, indicating higher acidity of the α-proton. Such a QSRR model would be invaluable for predicting the outcome of base-catalyzed reactions involving these aldehydes. These models, once validated, can significantly reduce the need for extensive experimental screening of reaction conditions and substrates. researchgate.net

Role As a Synthetic Intermediate and Precursor for Complex Molecular Architectures

Utilization in the Construction of Functionalized Cyclobutanes

The aldehyde group in 2-cyclobutyl-2-phenylacetaldehyde is a key functional handle for further reactions to create more substituted cyclobutane (B1203170) derivatives. For instance, the aldehyde can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. A reaction with 2,4-pentanedione in the presence of pyrrolidine (B122466) and acetic acid leads to the formation of a more complex keto-enol tautomer after catalytic hydrogenation, demonstrating a straightforward method to append new functionalities to the initial scaffold. researchgate.net

Furthermore, the general strategy of functionalizing cyclobutane rings is a significant area of research. Methods for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes have been developed starting from related cyclobutyl aryl ketones. nih.govnih.gov These methods often involve a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C bond cleavage and functionalization. nih.govresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups with high diastereoselectivity. nih.gov While not starting directly from this compound, these strategies showcase the chemical possibilities for elaborating the cyclobutane core present in the title compound. The aldehyde could, in principle, be oxidized to the corresponding carboxylic acid and then converted to a ketone to enter such synthetic pathways.

The development of new protocols for cyclobutane synthesis and functionalization, including organo- and biocatalyzed approaches, continues to expand the toolkit available to chemists for creating complex molecules containing this strained ring system. mdpi.com

Precursor for Chiral Building Blocks in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is crucial in many areas of chemistry. While specific examples detailing the direct use of this compound as a precursor for chiral building blocks are not prevalent in the provided search results, the broader context of asymmetric synthesis of cyclobutane derivatives is well-established. Chiral auxiliaries and catalysts are commonly employed to achieve high stereo- and enantioselectivity in reactions that form or modify cyclobutane rings. mdpi.com

For example, organocatalytic enantioselective [2+2] cycloaddition reactions are a powerful method for producing optically active cyclobutane carbaldehydes. mdpi.com Similarly, chiral synthons like γ-alkoxy-2(5H)-furanones have been developed for asymmetric transformations, leading to cyclic products with multiple new stereogenic centers and high stereoselectivity. core.ac.uk These established methodologies could potentially be adapted to transformations involving this compound or its derivatives to generate chiral building blocks for more complex synthetic targets. The aldehyde functionality is amenable to various asymmetric reactions, such as organocatalyzed alpha-functionalization or reduction with chiral reducing agents, which would install a new stereocenter.

Applications in Total Synthesis of Related Carbocyclic and Heterocyclic Systems

The cyclobutane motif is a key structural feature in numerous natural products with diverse biological activities. nih.govkib.ac.cn The [2+2] cycloaddition reaction is a primary method for constructing this ring system during the total synthesis of such molecules. nih.govkib.ac.cn While a direct application of this compound in a completed total synthesis was not identified in the search results, its potential as a starting material or intermediate is clear.

For example, the Stetter reaction, which involves the 1,4-addition of an aldehyde to an activated alkene under N-heterocyclic carbene (NHC) catalysis, is a powerful tool in natural product synthesis. nih.gov A notable example is the synthesis of (±)-platensimycin, where an intramolecular Stetter reaction was a key bond-forming step. nih.gov this compound could conceivably be employed in intermolecular Stetter reactions to build 1,4-dicarbonyl compounds, which are versatile intermediates for the synthesis of various carbocyclic and heterocyclic systems.

Furthermore, the aldehyde group can be a precursor to a wide range of other functionalities. For instance, it can be reduced to an alcohol, which can then be used in further transformations. In the total synthesis of (+)-peniciketal A, a late-stage reduction of an ester to an aldehyde was a crucial step, followed by oxidation and deprotection to complete the synthesis. nih.gov This highlights the synthetic utility of the aldehyde group in the final stages of complex molecule synthesis. The versatility of intermediates like phenacyl bromide in synthesizing a wide array of heterocyclic compounds through multicomponent reactions also underscores the potential of aldehyde-containing precursors in generating molecular diversity. researchgate.net

Derivatization for Advanced Chemical Materials (Excluding Human-Related Applications)

The unique, rigid, and three-dimensional structure of the cyclobutane ring makes it an attractive component for the design of advanced materials. When incorporated into molecular scaffolds, cyclobutanes can impart specific conformational constraints and reduce planarity compared to aromatic rings, which can be advantageous for creating materials with novel properties.

Derivatives of this compound could be envisioned as components in polymers or liquid crystals. The aldehyde functionality provides a reactive site for polymerization or for grafting onto other polymer backbones. For example, it could be converted into a vinyl group or an acrylate/methacrylate monomer through standard organic transformations, which could then undergo polymerization to create polymers with pendant cyclobutyl-phenyl groups. These bulky, non-planar groups could influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical properties.

While direct examples using this compound for materials science were not found, the principles of using chiral, non-racemic molecules to design new materials are an emerging area of interest. core.ac.uk The development of new materials with unique optical or electronic properties often relies on the precise three-dimensional arrangement of molecular components, a feature that chiral cyclobutane derivatives could provide.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the structural determination of 2-cyclobutyl-2-phenylacetaldehyde, offering detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons. The aldehydic proton is notably deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears in the downfield region of 9-10 ppm. pressbooks.publibretexts.orgopenstax.orgoregonstate.edu The aromatic protons of the phenyl group are expected to resonate between 7.0 and 9.0 ppm. oregonstate.edu Protons on the carbon adjacent to the carbonyl group in aldehydes generally appear in the 2.0-2.7 ppm range. libretexts.orgorgchemboulder.com The benzylic proton, being adjacent to the phenyl ring, would have a chemical shift in the range of 2.2-3.0 ppm. orgchemboulder.com The complex signals for the cyclobutyl protons would likely be found in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data. The carbonyl carbon of the aldehyde is highly deshielded and resonates at approximately 190-210 ppm. pdx.edu Carbons of the aromatic ring typically appear between 100 and 150 ppm. pdx.edu The benzylic carbon and the carbons of the cyclobutyl ring are expected in the aliphatic region of the spectrum. pdx.edu

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing the connectivity between protons and between protons and their attached carbons, respectively. For determining the spatial arrangement and preferred conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY detects through-space interactions between protons, which can, for instance, reveal the proximity of the aldehydic proton to specific protons on the cyclobutyl or phenyl rings, thereby defining the molecule's stereochemistry.

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aldehydic (RCHO) | 9.0 - 10.0 pressbooks.publibretexts.orgopenstax.orgoregonstate.edu |

| Aromatic (Ar-H) | 7.0 - 9.0 oregonstate.edu |

| Benzylic (Ar-C-H ) | 2.2 - 3.0 orgchemboulder.com |

| α-to-Carbonyl (H -C-C=O) | 2.0 - 2.7 libretexts.orgorgchemboulder.com |

| Cycloalkane | 1.5 - 2.5 |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (RC HO) | 190 - 210 pdx.edu |

| Aromatic (C =C) | 100 - 150 pdx.edu |

| Benzylic (Ar-C -H) | ~30 pdx.edu |

| Cycloalkane | 15 - 40 |

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides insights into potential reaction pathways.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. libretexts.org For aldehydes and ketones, a common fragmentation is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. youtube.comlibretexts.org In the case of this compound, alpha-cleavage could lead to the loss of a hydrogen atom, a formyl radical (CHO), or the cyclobutyl group.

Another characteristic fragmentation pattern for carbonyl compounds is the McLafferty rearrangement, which can occur if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. libretexts.org This rearrangement results in the elimination of a neutral alkene molecule. The mass spectrum of the related compound phenylacetaldehyde (B1677652) shows a prominent molecular ion peak and significant fragments corresponding to the loss of CHO and the formation of the tropylium (B1234903) ion (C₇H₇⁺). massbank.eu Similar fragmentation patterns would be expected for this compound, with additional fragments arising from the cyclobutyl moiety.

| Fragmentation Process | Resulting Ion |

| Alpha-Cleavage | Acylium ion libretexts.org |

| McLafferty Rearrangement | Enol radical cation and a neutral alkene libretexts.org |

| Loss of functional groups | e.g., loss of a formyl radical (CHO) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental in identifying the functional groups and analyzing the electronic transitions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the aldehyde functional group. A strong, characteristic absorption band for the C=O stretch of a saturated aliphatic aldehyde appears in the range of 1740-1720 cm⁻¹. libretexts.orgorgchemboulder.comjove.com Conjugation with an aromatic ring, as in this molecule, typically shifts this absorption to a lower wavenumber, around 1710-1685 cm⁻¹. libretexts.orgopenstax.org Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which gives rise to two weak bands near 2830 cm⁻¹ and 2720 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com The presence of the phenyl group will be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the molecule. Carbonyl compounds typically exhibit a weak absorption band in the 270-300 nm region, which corresponds to the n → π* transition. masterorganicchemistry.comuobabylon.edu.iq This transition is formally forbidden and thus has a low molar absorptivity. Molecules with aromatic rings also show strong absorptions due to π → π* transitions, usually below 280 nm. jove.com The conjugation of the carbonyl group with the phenyl ring can shift these absorptions to longer wavelengths.

| Functional Group | Vibrational Mode | Characteristic IR Absorption (cm⁻¹) |

| Aldehyde C=O | Stretch | 1710 - 1685 (conjugated) libretexts.orgopenstax.org |

| Aldehyde C-H | Stretch | ~2830 and ~2720 pressbooks.publibretexts.orgorgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Electronic Transition | Typical Wavelength Range (nm) |

| n → π* (carbonyl) | 270 - 300 masterorganicchemistry.comuobabylon.edu.iq |

| π → π* (aromatic) | < 280 jove.com |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable)

Due to the presence of a chiral center at the carbon atom bearing the phenyl, cyclobutyl, and aldehyde groups, this compound can exist as two enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of such chiral molecules. researchgate.netnumberanalytics.com

ECD measures the differential absorption of left and right circularly polarized light. encyclopedia.pub Chiral molecules exhibit unique ECD spectra, with the spectra of two enantiomers being mirror images of each other. encyclopedia.pubnih.gov The bands observed in an ECD spectrum, known as Cotton effects, correspond to the electronic transitions seen in the UV-Vis spectrum. For this compound, the n → π* and π → π* transitions will give rise to Cotton effects.

The sign of the Cotton effect associated with the n → π* transition of the carbonyl chromophore can often be predicted using empirical rules like the Octant Rule, which relates the spatial arrangement of substituents around the carbonyl group to the sign of the ECD signal. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for both possible absolute configurations (R and S), the absolute stereochemistry of the molecule can be unambiguously determined. nih.gov This makes ECD an invaluable tool for the stereochemical analysis of chiral compounds. numberanalytics.comnih.gov

Future Research Directions and Unexplored Chemical Reactivity

Development of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis of enantioenriched α-quaternary aldehydes like 2-Cyclobutyl-2-phenylacetaldehyde remains a significant challenge. Future efforts will likely concentrate on developing sophisticated catalytic systems that offer high yields and stereoselectivities. rsc.orgunc.edu Chiral aldehyde catalysis, which utilizes chiral aldehydes to activate substrates, has emerged as a powerful strategy for the asymmetric functionalization of amino acid derivatives and could be adapted for this target. rsc.orgresearchgate.netnih.gov

Key areas for development include:

Asymmetric Organocatalysis: Designing new chiral aldehyde catalysts based on scaffolds like BINOL (1,1'-bi-2-naphthol) could facilitate stereoselective reactions. rsc.orgresearchgate.net These catalysts can function as bifunctional activators, engaging both the nucleophile and electrophile to control the stereochemical outcome of the reaction. rsc.org

Transition Metal Catalysis: The use of palladium-catalyzed atroposelective C-H naphthylation represents a state-of-the-art method for creating axially chiral biaryl aldehyde catalysts. nih.gov Such catalysts have shown superior activity and enantioselectivity in activating glycine-derived amides and could be applied to reactions involving this compound. nih.gov

Dual Catalytic Systems: Combining organocatalysts with transition metals, such as a chiral aldehyde-nickel dual catalytic system, offers a powerful approach for asymmetric transformations like α-propargylation. researchgate.net Exploring similar dual systems could unlock new synthetic routes to derivatives of this compound.

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Chiral Aldehyde Organocatalysis | Asymmetric α-functionalization reactions. | Metal-free conditions, high stereocontrol through bifunctional activation. rsc.org |

| Palladium-Catalyzed C-H Activation | Synthesis of novel, highly effective chiral aldehyde catalysts for subsequent reactions. | Access to structurally diverse and highly active catalysts. nih.gov |

| Dual Chiral Aldehyde-Metal Catalysis | Direct asymmetric α-alkylation, arylation, or propargylation. | Synergistic activation for challenging transformations. researchgate.net |

Exploration of Unconventional Reaction Pathways and Transformations

The reactivity of this compound is not limited to standard aldehyde chemistry. Its unique α-substitution pattern opens the door to less common but highly valuable chemical transformations.

Future research could investigate:

Radical Pathways: The α-hydrogen atom of the aldehyde is susceptible to abstraction, initiating radical-based reactions. mdpi.com For instance, mimicking the iron(III)–peroxo species found in cytochrome P450 mimics could lead to unconventional oxidative deformylation or the formation of α-brominated products in the presence of radical traps. mdpi.com

α,β-Unsaturated Aldehyde Formation: While the target molecule is saturated at the α,β-position, it could serve as a precursor for α-substituted α,β-unsaturated aldehydes through reactions like Mannich-type condensations. mdpi.com These unsaturated products are valuable building blocks in organic synthesis. researchgate.net

Photocatalysis: Photoinduced nickel-catalyzed C-H arylation or alkylation of aldehydes is a modern technique for forming C-C bonds. acs.org Applying this to this compound could enable the direct introduction of new substituents at the α-position, although the existing quaternary center presents a unique challenge and opportunity for exploring novel reactivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

To improve the efficiency, safety, and scalability of synthesizing and transforming this compound, the integration of modern production technologies is essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing. nih.gov

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and the safe handling of highly reactive intermediates or exothermic reactions. nih.govdokumen.pub This is particularly relevant for reactions that might be hazardous at a large batch scale. researchgate.net

Process Optimization and Scalability: Automated platforms, like the ChemKonzert synthesizer used for α-amino aldehydes, enable rapid optimization of reaction conditions and improve reproducibility. nih.gov Continuous-flow systems can be readily scaled up to produce larger quantities of material, moving from laboratory-scale synthesis to GMP (Good Manufacturing Practice) production for pharmaceutical intermediates. researchgate.net

Multi-step Telescoped Synthesis: Flow chemistry facilitates the coupling of multiple reaction steps without the need to isolate and purify intermediates. nih.gov A telescoped synthesis involving the formation of this compound followed by an immediate downstream functionalization could significantly streamline the production of its derivatives.

Advanced Computational Methodologies for Predictive Modeling

The traditional trial-and-error approach to developing stereoselective reactions is time-consuming and inefficient. researchgate.netnih.gov Advanced computational methods, particularly machine learning and quantum chemistry, are set to revolutionize this process.

Predicting Stereoselectivity: Machine learning techniques, including Random Forest and LASSO models, can quantitatively predict the enantioselectivity of chemical reactions. researchgate.netresearchgate.netarxiv.org By training these models on datasets of similar stereoselective reactions, it becomes possible to predict the optimal catalyst, substrate, and conditions for the asymmetric synthesis of this compound with high accuracy, thus minimizing experimental effort. researchgate.netresearchgate.net

Mechanistic Insights: Density Functional Theory (DFT) computations can be used to study and elucidate complex reaction mechanisms. researchgate.net For this compound, DFT could be used to understand the transition states of catalytic cycles, rationalize observed stereoselectivities, and explore the feasibility of unconventional reaction pathways before attempting them in the lab.

Accelerating Catalyst Discovery: These predictive tools can guide the design of new catalysts. nih.gov By understanding the structural and electronic features that lead to high selectivity, computational models can suggest novel catalyst structures for synthesis, accelerating the discovery of more efficient systems for producing chiral this compound.

Chemoenzymatic Approaches for Selective Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. The use of enzymes or whole-cell systems for the transformation of this compound is a promising and largely unexplored frontier.

Selective Redox Reactions: Specific enzyme classes can perform highly selective oxidations or reductions. For example, alcohol dehydrogenases (ADHs) could reduce the aldehyde to its corresponding chiral alcohol, while aldehyde oxidoreductases (AORs) or carboxylic acid reductases (CARs) could be used for its synthesis from the corresponding acid or its oxidation. nih.gov

Carbon-Carbon Bond Formation: Engineered aldolases are capable of catalyzing reactions between aryl-substituted aldehydes and ketones to form new C-C bonds with good diastereo- and enantioselectivity. rsc.org Exploring the use of this compound as a substrate in such enzymatic aldol (B89426) reactions could lead to complex, biologically relevant molecules.

Engineered Biocatalysts: Directed evolution and protein engineering can create enzymes tailored for specific, non-natural substrates. Engineered myoglobin (B1173299) or cytochrome P450 variants could be developed to catalyze challenging reactions like cyclopropanation or specific hydroxylations on the phenyl or cyclobutyl ring of the molecule, providing access to novel derivatives with high precision. nih.govutdallas.edu

| Enzyme Class | Potential Transformation of this compound | Product Type |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of the aldehyde group. nih.gov | Chiral 2-cyclobutyl-2-phenylethanol. |

| Aldehyde Oxidase (AOX) | Oxidation of the aldehyde group. nih.gov | 2-Cyclobutyl-2-phenylacetic acid. |

| Fructose 6-phosphate Aldolase (FSA) | C-C bond formation using the aldehyde as an acceptor. rsc.org | Chiral β-hydroxy ketones. |

| Cytochrome P450 Monooxygenase | Regio-specific hydroxylation on the phenyl or cyclobutyl ring. nih.gov | Hydroxylated derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclobutyl-2-phenylacetaldehyde, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via Grignard reactions, such as reacting cyclobutylmagnesium bromide with phenylacetyl chloride in anhydrous solvents (e.g., ether or THF) under inert conditions. Key parameters include temperature control (0–25°C) and stoichiometric ratios to minimize side products. Purification typically involves recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm cyclobutyl and phenyl proton environments (δ 7.2–7.5 ppm for aromatic protons; δ 1.5–2.5 ppm for cyclobutyl protons).

- IR : Identify aldehyde C=O stretch (~1720 cm⁻¹).

- GC-MS/HPLC : Assess purity (>95% recommended for experimental reproducibility) .

Q. What are the common derivatives of this compound, and how are they synthesized?

- Methodological Answer : Derivatives include:

- Oxidation : Forms 2-cyclobutyl-2-phenylacetic acid using KMnO₄ or H₂CrO₄.

- Reduction : Produces 2-cyclobutyl-2-phenylethanol via LiAlH₄.

- Esterification : Reacts with methanol/H₂SO₄ to yield methyl esters for volatility studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map potential energy surfaces to identify dominant pathways (e.g., nucleophilic addition vs. cyclization). Compare computed intermediates with experimental spectral data (e.g., transient IR peaks) to validate mechanisms .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for industrial research?

- Methodological Answer : Optimize solvent systems (switch from ether to THF for higher boiling points), employ continuous-flow reactors for heat management, and use in-line analytics (e.g., PAT tools) to monitor reaction progress. Purity is maintained via fractional distillation .

Q. How do steric and electronic effects of the cyclobutyl group influence the compound’s reactivity compared to cyclohexyl or phenyl analogs?

- Methodological Answer : Cyclobutyl’s ring strain increases electrophilicity at the aldehyde carbon, accelerating nucleophilic additions. Compare reaction rates with cyclohexyl analogs (e.g., in aldol condensations) and analyze Hammett plots to quantify electronic effects .

Q. What experimental designs are recommended for studying the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates.

- Molecular docking : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory studies).

- Toxicity screening : Use zebrafish embryos or HEK293 cells to assess cytotoxicity .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.